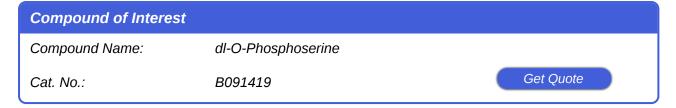


Structural Analysis of DL-O-Phosphoserine: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-O-Phosphoserine, a racemic mixture of the D and L enantiomers of O-phosphoserine, is a pivotal intermediate in the biosynthesis of L-serine and a crucial component in various cellular processes.[1] Its structural integrity and chemical properties are of paramount interest in the fields of biochemistry, drug development, and materials science. This technical guide provides a comprehensive analysis of the structure of **DL-O-Phosphoserine**, detailing its molecular geometry, spectroscopic characteristics, and its role in metabolic pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this significant biomolecule.

Molecular Structure and Crystallography

The precise three-dimensional arrangement of atoms in O-Phosphoserine has been elucidated through single-crystal X-ray diffraction studies. While data for the DL-racemic mixture is not readily available, the crystal structure of O-phospho-L-serine provides a representative model for the molecular geometry.

Crystallographic Data

The crystallographic parameters for O-phospho-L-serine are summarized in the table below. This data is essential for understanding the packing of the molecules in the solid state and for



computational modeling studies.

Parameter	Value
Crystal System	Orthorhombic
Space Group	P212121
a (Å)	8.453
b (Å)	10.534
c (Å)	7.559
α (°)	90
β (°)	90
γ (°)	90
Volume (ų)	673.1
Z	4

Data extracted from a study on the refined structures of O-phospho-L-serine.[2]

Bond Lengths and Angles

The intramolecular bond lengths and angles define the covalent structure of the molecule. The following tables present key bond lengths and angles for O-phospho-L-serine, offering insight into its conformational state.

Table 1: Selected Bond Lengths of O-Phospho-L-serine[2]



Bond	Length (Å)
P1 - O4	1.594
P1 - O5	1.503
P1 - O6	1.527
O4 - C3	1.442
C1 - O1	1.253
C1 - O2	1.251
C1 - C2	1.528
C2 - N1	1.487
C2 - C3	1.527

Table 2: Selected Bond Angles of O-Phospho-L-serine[2]

Angle	**Value (°) **
O4 - P1 - O5	107.8
O4 - P1 - O6	105.7
O5 - P1 - O6	114.7
P1 - O4 - C3	119.2
O1 - C1 - O2	125.7
O1 - C1 - C2	117.3
O2 - C1 - C2	117.0
N1 - C2 - C1	110.1
N1 - C2 - C3	111.4
C1 - C2 - C3	111.0
O4 - C3 - C2	108.9



Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the chemical environment of atoms and the vibrational modes of functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of **DL-O-Phosphoserine** in solution.

Table 3: ¹H NMR Chemical Shifts for **DL-O-Phosphoserine** (in D₂O)[3][4]

Proton	Chemical Shift (ppm)	
α-Н	~3.95	
β-Н	~4.12	

Table 4: ¹³C NMR Chemical Shifts for **DL-O-Phosphoserine** (in D₂O)[3][4]

Carbon	Chemical Shift (ppm)	
α-C	~58.4	
β-С	~65.3	
C=O	~175.1	

Vibrational Spectroscopy: FTIR and Raman

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint of its functional groups.

Table 5: Key FTIR and Raman Peak Assignments for **DL-O-Phosphoserine**[5][6][7]



Wavenumber (cm ⁻¹)	Vibrational Mode	Technique
~3200-3500	O-H, N-H stretching	FTIR
~2800-3000	C-H stretching	FTIR, Raman
~1730	C=O stretching (Carboxylic acid)	FTIR
~1640	N-H bending (Amine)	FTIR
~1240	P=O stretching	FTIR
~1080	PO ₂ ⁻ symmetric stretching	Raman
~980	P-O-C stretching	Raman

Metabolic Pathway Involvement

DL-O-Phosphoserine is a key intermediate in the phosphorylated pathway of L-serine biosynthesis.[1][8] This pathway is crucial for the production of serine, which is a precursor for proteins, other amino acids, and various biomolecules.



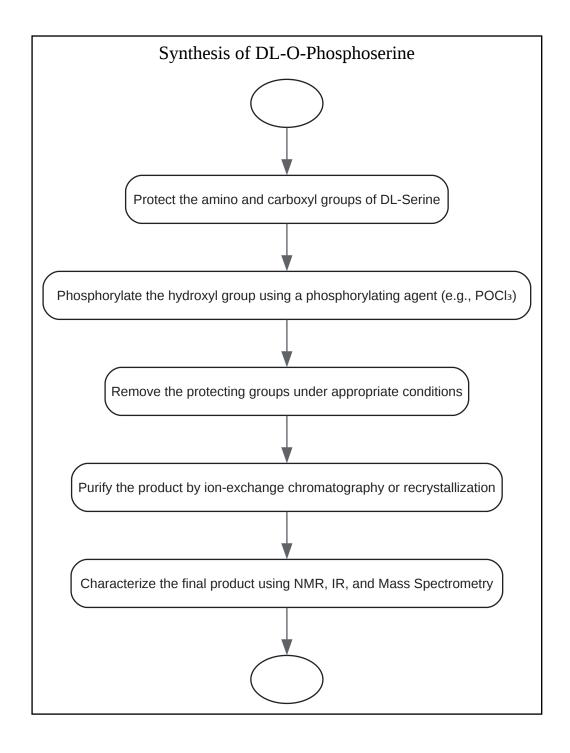
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Caption: The phosphorylated pathway of L-serine biosynthesis.

Experimental Protocols Synthesis of DL-O-Phosphoserine

A common method for the synthesis of O-phospho-serine involves the phosphorylation of a protected serine derivative followed by deprotection.[9]





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Caption: General workflow for the synthesis of **DL-O-Phosphoserine**.

Detailed Protocol:

Protection of DL-Serine:



- Dissolve DL-serine in a suitable solvent (e.g., a mixture of dioxane and water).
- Add a suitable N-protecting group reagent (e.g., Boc-anhydride) and a base (e.g., sodium bicarbonate) to protect the amino group.
- Esterify the carboxylic acid group, for example, by reaction with benzyl alcohol in the presence of an acid catalyst.

Phosphorylation:

- Dissolve the protected DL-serine in an anhydrous aprotic solvent (e.g., dichloromethane)
 under an inert atmosphere.
- Cool the solution to 0°C.
- Slowly add a phosphorylating agent such as phosphorus oxychloride (POCl₃) in the presence of a base (e.g., pyridine or triethylamine).
- Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

Deprotection:

- Remove the N-protecting group (e.g., by treatment with trifluoroacetic acid for a Boc group).
- Remove the ester protecting group (e.g., by hydrogenolysis for a benzyl ester).

• Purification:

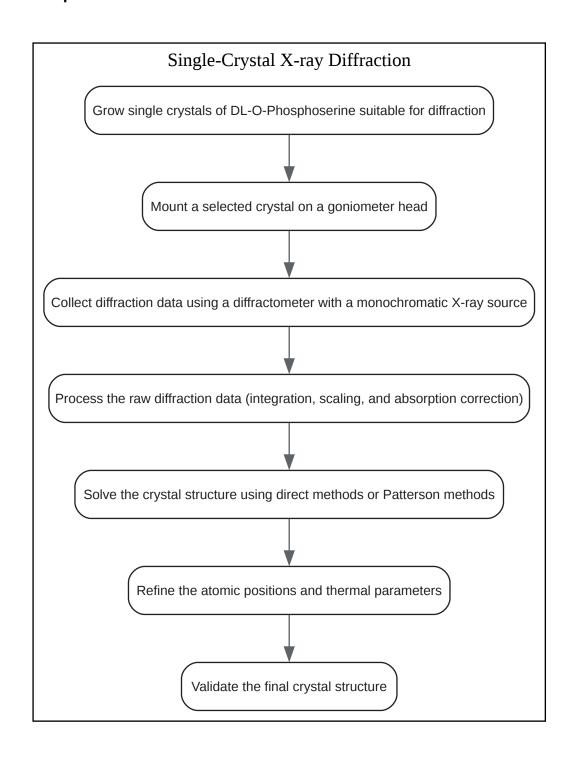
- Purify the crude product using ion-exchange chromatography, eluting with a suitable buffer gradient.
- Alternatively, purify by recrystallization from a suitable solvent system (e.g., water/ethanol).
- Characterization:



Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ³¹P NMR,
 FTIR, and mass spectrometry.

Single-Crystal X-ray Diffraction

This protocol outlines the general steps for determining the crystal structure of a small molecule like **DL-O-Phosphoserine**.





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Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

- Crystal Growth: Grow single crystals of **DL-O-Phosphoserine** by slow evaporation of a saturated aqueous solution, or by vapor diffusion.
- Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a cryoloop or a glass fiber.
- Data Collection: Mount the crystal on a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα) is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector.
- Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.
- Structure Solution and Refinement: The phase problem is solved using direct methods to obtain an initial electron density map. An atomic model is built into the electron density and refined against the experimental data to obtain the final crystal structure.

NMR Spectroscopy

Detailed Protocol for ¹H and ¹³C NMR:

- Sample Preparation: Dissolve approximately 5-10 mg of DL-O-Phosphoserine in 0.5-0.7 mL of deuterium oxide (D₂O).
- Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Data Acquisition:
 - Acquire a ¹H NMR spectrum using a standard pulse sequence.



- Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to an internal standard like DSS or an external standard.

ATR-FTIR Spectroscopy

Detailed Protocol:

- Sample Preparation: Place a small amount of solid **DL-O-Phosphoserine** powder directly onto the ATR crystal.
- Instrument Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, apply
 pressure to ensure good contact between the sample and the crystal and collect the sample
 spectrum.
- Data Processing: The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Raman Spectroscopy

Detailed Protocol:

- Sample Preparation: Place a small amount of solid **DL-O-Phosphoserine** powder into a sample holder (e.g., a glass capillary or a well slide).
- Instrument Setup: Use a Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm). Calibrate the spectrometer using a known standard (e.g., silicon).
- Data Acquisition: Focus the laser beam onto the sample and collect the scattered light.
- Data Processing: Process the raw spectrum to remove background fluorescence and cosmic rays. The final spectrum displays the Raman shift versus intensity.



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